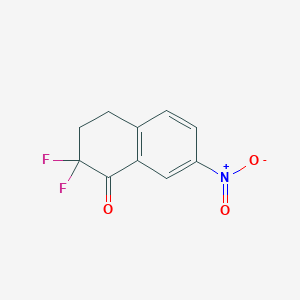

2,2-Difluoro-7-nitro-3,4-dihydronaphthalen-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Difluoro-7-nitro-3,4-dihydronaphthalen-1(2H)-one is an organic compound characterized by the presence of two fluorine atoms, a nitro group, and a dihydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-7-nitro-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common approach is as follows:

Starting Material: The synthesis begins with a suitable naphthalene derivative.

Fluorination: The fluorine atoms are introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Reduction: The dihydronaphthalene core is formed through catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-7-nitro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The dihydronaphthalene core can be oxidized to form naphthoquinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Potassium permanganate in aqueous solution.

Major Products

Reduction: 2,2-Difluoro-7-amino-3,4-dihydronaphthalen-1(2H)-one.

Substitution: 2,2-Difluoro-7-substituted-3,4-dihydronaphthalen-1(2H)-one.

Oxidation: 2,2-Difluoro-7-nitronaphthoquinone.

Scientific Research Applications

2,2-Difluoro-7-nitro-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Chemical Biology: It serves as a probe for studying biological processes involving nitro and fluorine-containing compounds.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-7-nitro-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

2,2-Difluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the nitro group, resulting in different reactivity and applications.

7-Nitro-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atoms, affecting its electronic properties and reactivity.

2,2-Difluoro-7-nitronaphthalene: Lacks the dihydro component, leading to different chemical behavior.

Uniqueness

2,2-Difluoro-7-nitro-3,4-dihydronaphthalen-1(2H)-one is unique due to the combination of fluorine and nitro groups on a dihydronaphthalene core. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

2,2-Difluoro-7-nitro-3,4-dihydronaphthalen-1(2H)-one is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, and potential anticancer activities, supported by recent research findings and data tables.

- Molecular Formula : C10H8F2N2O2

- Molecular Weight : 218.18 g/mol

- CAS Number : 40353-34-2

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of nitro-substituted compounds, including this compound. The nitro group plays a crucial role in enhancing the compound's interaction with bacterial enzymes.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 μM |

| This compound | Pseudomonas aeruginosa | 30 μM |

The presence of the nitro group facilitates electrophilic aromatic substitution reactions that enhance lipophilicity and membrane interaction, leading to improved antibacterial activity .

2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects through inhibition of key inflammatory mediators. It has been shown to inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase (COX-2), and pro-inflammatory cytokines (e.g., IL-1β and TNF-α).

| Mechanism | Effect |

|---|---|

| iNOS Inhibition | Reduces nitric oxide production |

| COX-2 Inhibition | Decreases prostaglandin synthesis |

| Cytokine Inhibition | Lowers inflammatory response |

Studies suggest that the compound's metabolites may exert a more potent inhibition of the NF-kB pathway, contributing to its anti-inflammatory properties .

3. Anticancer Activity

Research indicates that this compound may possess anticancer properties by inducing apoptosis in malignant cells. The mechanism involves the generation of reactive oxygen species (ROS) leading to endoplasmic reticulum stress.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| Laryngeal carcinoma cells | 15 | Induction of oxidative stress |

| Breast cancer cells | 10 | Apoptosis via ROS generation |

The compound has been shown to preferentially target cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent .

Case Studies

Case Study 1 : A study evaluated the cytotoxic effects of various nitro-substituted naphthalene derivatives on different tumor cell lines. The results indicated that compounds with nitro groups exhibited significantly higher cytotoxicity compared to their non-nitro counterparts.

Case Study 2 : Another investigation focused on the anti-inflammatory properties of similar compounds in animal models. The findings demonstrated a marked reduction in inflammation markers upon treatment with this compound.

Properties

Molecular Formula |

C10H7F2NO3 |

|---|---|

Molecular Weight |

227.16 g/mol |

IUPAC Name |

2,2-difluoro-7-nitro-3,4-dihydronaphthalen-1-one |

InChI |

InChI=1S/C10H7F2NO3/c11-10(12)4-3-6-1-2-7(13(15)16)5-8(6)9(10)14/h1-2,5H,3-4H2 |

InChI Key |

COXGVUMDBFRDGB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C2=C1C=CC(=C2)[N+](=O)[O-])(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.